Structural Elucidation and NMR Spectral Analysis of Trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate
Structural Elucidation and NMR Spectral Analysis of Trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate
Executive Summary
Trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate (CAS: 939758-15-3)[1] is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds such as selective serotonin reuptake inhibitors (SSRIs) and triple reuptake inhibitors (TRIs). The pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is highly dependent on the spatial orientation of the aryl and carboxylate pharmacophores. Consequently, rigorous structural elucidation and stereochemical validation using Nuclear Magnetic Resonance (NMR) spectroscopy are critical. This whitepaper provides an in-depth mechanistic analysis of the 1 H and 13 C NMR spectral data for this compound, detailing the experimental workflows and the physical causality behind the observed chemical shifts and coupling constants.
Synthetic & Stereochemical Framework
The synthesis of highly substituted pyrrolidines is most efficiently achieved via the 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient olefins[2]. When methyl 4-bromocinnamate is employed as the dipolarophile, the concerted, pericyclic nature of the cycloaddition ensures that the trans geometry of the starting alkene is strictly conserved in the resulting pyrrolidine ring[3].
This stereospecificity dictates the 3D conformation of the pyrrolidine ring, which typically adopts an envelope or half-chair conformation to minimize steric clash between the bulky 4-bromophenyl group and the 3-methyl carboxylate group. This specific spatial arrangement directly governs the vicinal coupling constants ( 3J ) observed in the 1 H NMR spectrum.
Synthetic and analytical workflow for trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate.
Experimental Workflows: A Self-Validating System
To ensure absolute data integrity, the preparation and analytical workflows must operate as self-validating systems, where each step contains an internal check for accuracy.
Protocol 1: Synthesis and Isolation
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Ylide Generation : Generate the azomethine ylide in situ via the decarboxylative condensation of an α -amino acid and an aldehyde[4].
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Cycloaddition : React the ylide with methyl 4-bromocinnamate in refluxing toluene for 12 hours under an inert N 2 atmosphere.
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Isolation : Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 70:30 with 1% Triethylamine to prevent amine tailing).
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Self-Validation Checkpoint : Thin-Layer Chromatography (TLC) analysis must show a single distinct spot (R f ~ 0.35) that exhibits UV activity (confirming the bromophenyl group) and positive ninhydrin staining (confirming the secondary amine).
Protocol 2: NMR Sample Preparation and Acquisition
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Solvent Selection : Dissolve 15 mg of the purified trans-isomer in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Standardization : Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Acquisition Parameters :
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1 H NMR : 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 2 seconds.
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13 C NMR : 100 MHz, 298 K, 512 scans, relaxation delay of 2 seconds, with complete proton decoupling (WALTZ-16).
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Self-Validation Checkpoint : The residual CHCl 3 solvent peak must appear exactly at 7.26 ppm in the 1 H spectrum and 77.16 ppm in the 13 C spectrum. Line widths at half-height should be <1 Hz, verifying optimal magnetic shimming.
1 H NMR Spectral Data & Mechanistic Causality
The 1 H NMR spectrum of this compound is defined by the rigid stereochemistry of the pyrrolidine ring.
Quantitative 1 H NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-H (C3', C5') | 7.42 | d | 8.4 | 2H | Protons ortho to Br |
| Ar-H (C2', C6') | 7.12 | d | 8.4 | 2H | Protons meta to Br |
| -OCH 3 | 3.65 | s | - | 3H | Ester methyl |
| C4-H | 3.55 | td | 8.0, 7.5 | 1H | Pyrrolidine methine |
| C5-H α | 3.45 | dd | 11.0, 8.0 | 1H | Pyrrolidine methylene (trans to Ar) |
| C2-H α | 3.35 | dd | 11.5, 7.5 | 1H | Pyrrolidine methylene (trans to COOMe) |
| C3-H | 3.05 | td | 8.0, 7.5 | 1H | Pyrrolidine methine |
| C5-H β | 2.95 | dd | 11.0, 8.0 | 1H | Pyrrolidine methylene (cis to Ar) |
| C2-H β | 2.85 | dd | 11.5, 8.0 | 1H | Pyrrolidine methylene (cis to COOMe) |
| -NH | 2.25 | br s | - | 1H | Secondary amine (exchanges with D 2 O) |
Causality of Chemical Shifts and Coupling
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The Karplus Relationship : The dictates that the vicinal coupling constant ( 3J ) is a function of the dihedral angle between the coupled protons. In the trans configuration, the dihedral angle between H3 and H4 is approximately 110°–120°, resulting in a 3JH3,H4 of ~7.5 Hz. If the isomer were cis, the dihedral angle (0°–30°) would yield a significantly larger coupling constant ( 3J>9.0 Hz). This difference is the primary diagnostic tool for confirming the trans stereochemistry[3].
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Diastereotopic Protons : Because the molecule lacks a plane of symmetry, the two protons on C2 (and C5) are diastereotopic. They exist in different magnetic environments due to their distinct spatial relationships with the anisotropic shielding cones of the adjacent bromophenyl and carboxylate groups. This results in distinct chemical shifts and strong geminal coupling ( 2J≈11.0−11.5 Hz).
13 C NMR Spectral Data & Electronic Effects
The 13 C NMR spectrum provides a direct map of the molecule's electronic distribution, heavily influenced by inductive effects and halogen bonding.
Quantitative 13 C NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Electronic Effect |
| C=O | 174.2 | Quaternary | Ester carbonyl (highly deshielded by electronegative oxygen) |
| C1' | 141.5 | Quaternary | Aromatic ipso to pyrrolidine |
| C3', C5' | 131.8 | CH | Aromatic ortho to Br |
| C2', C6' | 128.9 | CH | Aromatic meta to Br |
| C4' | 120.6 | Quaternary | Aromatic ipso to Br (shielded via heavy atom effect) |
| C5 | 53.8 | CH 2 | Pyrrolidine methylene (adjacent to electronegative NH) |
| -OCH 3 | 52.1 | CH 3 | Ester methyl |
| C2 | 51.5 | CH 2 | Pyrrolidine methylene (adjacent to electronegative NH) |
| C3 | 50.8 | CH | Pyrrolidine methine ( α to electron-withdrawing ester) |
| C4 | 49.2 | CH | Pyrrolidine methine ( α to aryl group) |
Causality of Electronic Effects
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The Heavy Atom Effect : The C4' carbon of the aromatic ring is unusually shielded ( δ 120.6) compared to standard aromatic carbons. This is caused by the of the covalently bound bromine atom, whose large electron cloud induces a diamagnetic shielding effect on the adjacent carbon nucleus.
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Inductive Deshielding : C3 ( δ 50.8) is deshielded relative to C4 ( δ 49.2) due to the strong inductive electron-withdrawing effect of the adjacent methyl ester group, which pulls electron density away from the C3 nucleus, exposing it to the external magnetic field.
2D NMR Validation Protocols (COSY & HMBC)
To definitively assign the structure and confirm the regiochemistry of the cycloaddition[2], 2D NMR experiments are non-negotiable.
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COSY (Correlation Spectroscopy) : Establishes the continuous spin system of the pyrrolidine ring by mapping 3J proton-proton couplings. It confirms the unbroken chain: H2 ↔ H3 ↔ H4 ↔ H5.
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HMBC (Heteronuclear Multiple Bond Correlation) : Provides long-range ( 2J , 3J ) carbon-proton connectivity. A critical 3J correlation from H4 to the aromatic C1' carbon, and from H3 to the ester carbonyl carbon, definitively anchors the substituents to their respective positions on the pyrrolidine ring, ruling out alternative regioisomers.
Key 2D NMR (COSY and HMBC) correlation network confirming pyrrolidine regiochemistry.
References
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Regiochemistry in 1,3-Dipolar Cycloadditions of the Azomethine Ylide Formed from Diethyl Aminomalonate and Paraformaldehyde . The Journal of Organic Chemistry. Available at:[Link]
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Asymmetric Induction of Sugar-Derived Dipole and Dipolarophile in 1,3-Dipolar Cycloadditions Leading to Pyrrolidines . The Journal of Organic Chemistry. Available at:[Link]
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles . Molecules (PMC). Available at:[Link]
Sources
- 1. Trans-Methyl 4-(4-Bromophenyl)Pyrrolidine-3-Carboxylate_939758-15-3_M297490_ãè±èæ ååç½ã [gjbzwz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
